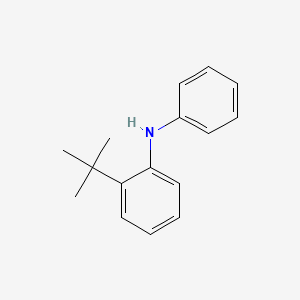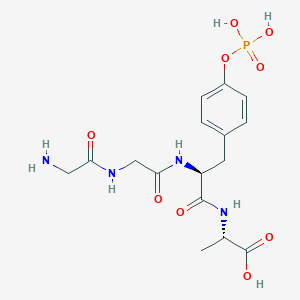
Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl-, also known as 2-tert-Butylaniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom in the ortho position is replaced by a tert-butyl group. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- typically involves the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitrobenzenes
Reduction: Amines
Substitution: Halogenated benzenes
Scientific Research Applications
Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers
Mechanism of Action
The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding. The compound can also interact with proteins, altering their structure and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound of Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl-.
N-Methylaniline: Another derivative of aniline with a methyl group instead of a tert-butyl group.
2-tert-Butylaniline: Similar to Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl-, but without the N-phenyl substitution
Uniqueness
Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- is unique due to the presence of both the tert-butyl and N-phenyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and interactions with other molecules .
Properties
CAS No. |
168558-34-7 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-tert-butyl-N-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-16(2,3)14-11-7-8-12-15(14)17-13-9-5-4-6-10-13/h4-12,17H,1-3H3 |
InChI Key |
HJPHEOBMEWPPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)







